molecular formula C9H13NO B3368632 (R)-3-(2-AMINOPROPYL)PHENOL CAS No. 21477-91-8

(R)-3-(2-AMINOPROPYL)PHENOL

Cat. No.: B3368632
CAS No.: 21477-91-8
M. Wt: 151.21 g/mol
InChI Key: WTDGMHYYGNJEKQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(2-Aminopropyl)phenol is a chiral compound with a phenolic structure. It is known for its bioactive properties and is used in various scientific research fields. The compound has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Aminopropyl)phenol typically involves the reaction of 2-amino-1-propanol with a phenolic compound under specific conditions. One common method includes the use of benzenesulfonyl chloride in the presence of an enzyme such as NHase . The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-3-(2-Aminopropyl)phenol may involve large-scale chemical synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters to maintain consistency and quality. Advanced purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Aminopropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenolic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2-Aminopropyl)phenol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. It has been shown to exhibit antioxidant and antimicrobial properties .

Medicine

In medicine, ®-3-(2-Aminopropyl)phenol is investigated for its potential therapeutic applications, including its role as a precursor for drug development. Its bioactive properties make it a candidate for treating various conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-3-(2-Aminopropyl)phenol involves its interaction with specific molecular targets. The phenolic group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing cellular pathways. The compound’s effects are mediated through its ability to alter redox states and interact with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(2-Aminopropyl)phenol is unique due to its specific chiral configuration and phenolic structure. This combination provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-[(2R)-2-aminopropyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDGMHYYGNJEKQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21477-91-8
Record name Gepefrine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GEPEFRINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SOQ6X928X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(2-AMINOPROPYL)PHENOL
Reactant of Route 2
Reactant of Route 2
(R)-3-(2-AMINOPROPYL)PHENOL
Reactant of Route 3
Reactant of Route 3
(R)-3-(2-AMINOPROPYL)PHENOL
Reactant of Route 4
(R)-3-(2-AMINOPROPYL)PHENOL
Reactant of Route 5
Reactant of Route 5
(R)-3-(2-AMINOPROPYL)PHENOL
Reactant of Route 6
Reactant of Route 6
(R)-3-(2-AMINOPROPYL)PHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.